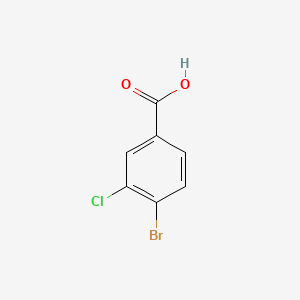

4-Bromo-3-chlorobenzoic acid

Übersicht

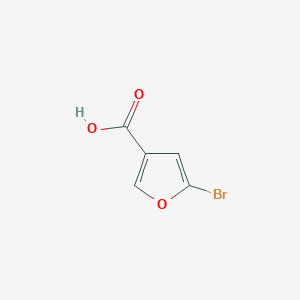

Beschreibung

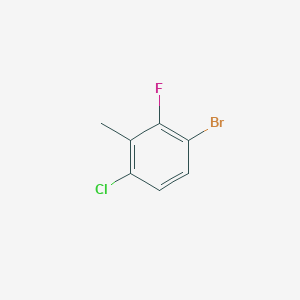

4-Bromo-3-chlorobenzoic acid is a halogenated aromatic compound that is part of a broader class of chemicals known for their interesting chemical and physical properties. The presence of both bromine and chlorine substituents on the benzene ring can significantly influence the compound's reactivity and interaction with other molecules, as well as its crystalline structure .

Synthesis Analysis

The synthesis of halogenated benzoic acids can involve various chemical reactions, including halogenation, carboxylation, and other organic transformations. While the provided papers do not directly describe the synthesis of this compound, they do discuss related compounds and their synthesis pathways. For example, the synthesis of a COX-2 inhibitor starting from a bromoketone suggests the potential for bromination reactions in the synthesis of brominated aromatic compounds . Additionally, the metabolic transformation of 4-bromo- and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 indicates the possibility of biocatalytic approaches for the synthesis or degradation of similar compounds .

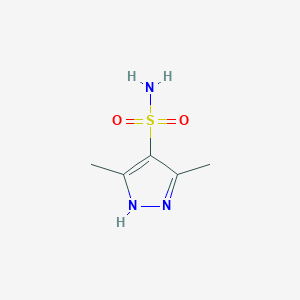

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carboxylic acid group and halogen atoms attached to a benzene ring. The isomeric compounds 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid crystallize in different space groups, indicating that the position of the halogen substituents can significantly affect the molecular packing and crystal structure . The crystal structure of related compounds, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, shows how halogen atoms can influence the overall conformation and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including dehalogenation, substitution, and addition reactions. Alcaligenes denitrificans NTB-1 has been shown to metabolize 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, demonstrating the reactivity of the bromine atom in biological systems . The reactivity of halogenated benzoic acids with different reagents, such as chloroacetone and omega-bromoacetophenone, has been explored, revealing the potential for synthesizing a variety of organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of halogen atoms and the carboxylic acid group. The halogen bonds play a crucial role in dictating the packing preferences in solid solutions, as seen in the case of isomeric compounds with different halogen arrangements . The crystal packing of 4-bromo-2,6-dichlorobenzonitrile, a related compound, is characterized by short distances between nitrogen and bromine atoms, suggesting strong intermolecular interactions . The solvate structure of 4-chlorobenzoic acid with N,N-dimethylformamide indicates the ability of the carboxylic acid group to form hydrogen bonds, which is also relevant for this compound .

Wissenschaftliche Forschungsanwendungen

Environmental Microbiology and Biodegradation

- Biodegradation by Microorganisms : Alcaligenes denitrificans NTB-1 can metabolize 4-bromo-3-chlorobenzoic acid through hydrolytic dehalogenation, transforming it into 4-hydroxybenzoate. This process demonstrates the potential of specific bacteria in environmental bioremediation for halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

- Degradation in Pseudomonas Species : Certain Pseudomonas species can utilize this compound, converting it into 4-hydroxybenzoate and protocatechuate, which are further metabolized. This highlights the role of these bacteria in breaking down halogenated aromatic compounds in nature (Klages & Lingens, 1980).

Chemical Synthesis and Material Science

- Ortho-Metalation in Organic Chemistry : this compound undergoes ortho-metalation, demonstrating its utility in organic synthesis for producing a variety of substituted benzoic acids. This reaction pathway provides insight into the structural modification of halogenated benzoic acids (Gohier & Mortier, 2003).

- Halogen Bond Influence in Crystallization : In solid-state chemistry, 4-bromo-2-chlorobenzoic acid exhibits unique packing preferences influenced by halogen bonding, demonstrating its significance in understanding molecular interactions and crystal engineering (Pramanik, Pavan, & Guru Row, 2017).

Pharmaceutical Applications and Bioorganic Chemistry

- Metabolization in Fungi : Penicillium brasilianum, an endophyte from Melia azedarach, can metabolize this compound to produce various derivatives. This research suggests potential pathways for detoxification and the formation of novel compounds in fungi (Fill et al., 2018).

- Synthesis of Dapagliflozin : 5-Bromo-2-chlorobenzoic acid is utilized in the synthesis of the antidiabetic drug dapagliflozin, illustrating the application of halogenated benzoic acids in pharmaceutical synthesis (Yafei, 2011).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that benzoic acid derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.67 (iLOGP) and 3.52 (XLOGP3), which can impact its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chlorobenzoic acid. For instance, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment . .

Eigenschaften

IUPAC Name |

4-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJIHDVFDVNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503733 | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25118-59-6 | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

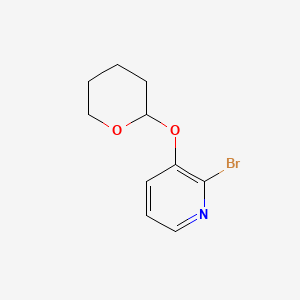

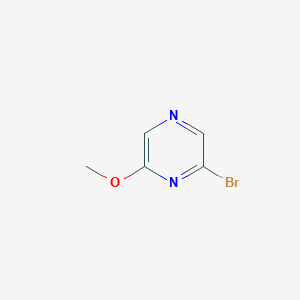

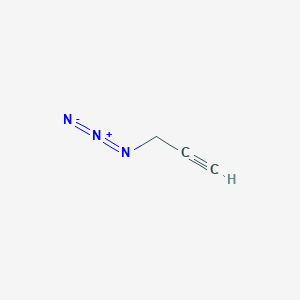

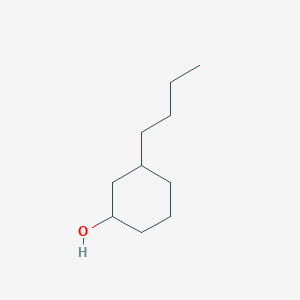

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)